Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester is a chemical compound with a complex structure that includes a phosphonic acid group, a methoxyphenyl group, and a dimethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method involves the catalytic cross-coupling reaction, which uses palladium or nickel catalysts to form the phosphonate ester . The Mannich-type condensation is also used, where an amine, formaldehyde, and a phosphite react to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes . It can also inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved in these interactions depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester can be compared with other similar compounds, such as:
Methylphosphonate: Similar in structure but lacks the methoxyphenyl group.
2-Hydroxyethylphosphonate: Contains a hydroxyethyl group instead of the methoxyphenyl group.
Dimethylphosphonate: Lacks the oxopropyl and methoxyphenyl groups.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool for scientists and engineers.
Properties
CAS No. |
52344-42-0 |
---|---|
Molecular Formula |
C12H17O5P |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H17O5P/c1-15-12-6-4-10(5-7-12)8-11(13)9-18(14,16-2)17-3/h4-7H,8-9H2,1-3H3 |
InChI Key |
KWILONJLDPIUPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.